

Application Notes & Protocols: Development and Characterization of Imazalil-Resistant *Penicillium digitatum*

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Compound of Interest

Compound Name: *Imazalil*

Cat. No.: B3429329

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Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Penicillium digitatum is a necrotrophic fungus responsible for green mold, a major postharvest disease in citrus fruits that causes significant economic losses globally.[1][2][3][4] The primary method for controlling this pathogen has been the application of synthetic fungicides, with **Imazalil** (IMZ) being one of the most effective and widely used.[5][6][7] **Imazalil** is a demethylation inhibitor (DMI) fungicide that targets the cytochrome P450-dependent sterol 14 α -demethylase (CYP51), an essential enzyme in the ergosterol biosynthesis pathway of fungi.[1] Ergosterol is a critical component of the fungal cell membrane.

However, the extensive use of **Imazalil** has led to the emergence of resistant strains of *P. digitatum*, compromising its efficacy.[4][5][7][8] Understanding the molecular mechanisms behind this resistance is crucial for developing new control strategies and for fundamental research into fungal adaptation. The development of resistant strains in a controlled laboratory setting provides an invaluable tool for studying these mechanisms, evaluating new antifungal compounds, and developing resistance management strategies.

The primary mechanisms of **Imazalil** resistance in *P. digitatum* include:

- Overexpression of the target gene (PdCYP51): This is often caused by insertions or tandem repeats in the promoter region of the gene, leading to increased production of the CYP51 enzyme.[\[8\]](#)[\[9\]](#)
- Efflux Pump Activity: Overexpression of ATP-binding cassette (ABC) or Major Facilitator Superfamily (MFS) transporters actively pumps the fungicide out of the fungal cell, reducing its intracellular concentration.[\[10\]](#)[\[11\]](#)[\[12\]](#)
- Point mutations in the PdCYP51 gene: Alterations in the target protein can reduce its binding affinity for **Imazalil**.[\[11\]](#)

These application notes provide detailed protocols for the generation, selection, and characterization of **Imazalil**-resistant *P. digitatum* strains for research purposes.

Experimental Protocols

Protocol 1: Generation and Selection of **Imazalil**-Resistant *P. digitatum*

This protocol describes two common methods for generating resistant mutants: spontaneous mutation followed by selection and UV-induced mutagenesis.

Materials:

- **Imazalil**-sensitive (wild-type) *Penicillium digitatum* isolate
- Potato Dextrose Agar (PDA)[\[13\]](#)
- **Imazalil** (analytical grade)
- Sterile distilled water
- Spectrophotometer or hemocytometer
- Sterile Petri dishes, spreaders, and micropipette tips
- UV crosslinker or germicidal lamp (for UV mutagenesis)

Methodology:

A. Preparation of Spore Suspension:

- Culture the wild-type *P. digitatum* on PDA plates for 7-10 days at 25°C until heavy sporulation occurs.
- Flood the plate with 10 mL of sterile distilled water containing 0.05% Tween 80.
- Gently scrape the surface with a sterile spreader to dislodge the conidia.
- Filter the suspension through sterile cheesecloth or glass wool to remove mycelial fragments.
- Adjust the spore concentration to 1×10^7 conidia/mL using a hemocytometer or by measuring optical density.

B. Spontaneous Mutation and Selection:

- Prepare PDA plates amended with a discriminatory concentration of **Imazalil**. A starting concentration of 0.5 µg/mL is recommended for selecting resistant mutants from a sensitive population.^[9]
- Spread 100 µL of the prepared spore suspension (containing 1×10^6 conidia) onto the surface of each **Imazalil**-amended PDA plate.
- Incubate the plates at 25°C in the dark for 7-14 days.
- Monitor plates for the appearance of colonies. Any colonies that grow are presumptively **Imazalil**-resistant.
- Isolate individual colonies by transferring them to fresh **Imazalil**-amended PDA plates to purify the culture.

C. UV-Induced Mutagenesis:

- Pipette 10 mL of the spore suspension (1×10^7 conidia/mL) into a sterile glass Petri dish.

- Expose the open dish to UV radiation (254 nm) at a distance of 30 cm. The exposure time should be optimized to achieve a kill rate of approximately 90-99%, which typically requires 5-15 minutes. (A preliminary kill curve experiment is highly recommended).
- Following exposure, plate the mutagenized spores on **Imazalil**-amended PDA as described in step 2B.
- Incubate and isolate resistant colonies as described in steps 3B and 4B.

Protocol 2: Determination of Fungicide Sensitivity (EC₅₀ Value)

This protocol determines the Effective Concentration required to inhibit 50% of mycelial growth (EC₅₀), providing a quantitative measure of resistance.

Materials:

- Putative resistant and wild-type (sensitive) *P. digitatum* isolates
- PDA media
- **Imazalil** stock solution (e.g., 1000 µg/mL in DMSO)
- Sterile Petri dishes (90 mm)
- Sterile cork borer (5 mm diameter)
- Incubator
- Ruler or digital calipers

Methodology:

- Prepare PDA amended with a range of **Imazalil** concentrations. For sensitive isolates, concentrations may range from 0.005 to 0.1 µg/mL. For resistant isolates, a higher range of 0.5 to 10 µg/mL or more may be necessary.^{[6][8][14]} A control plate with no **Imazalil** should always be included.

- From the margin of an actively growing 7-day-old culture of the isolate to be tested, take a 5 mm mycelial plug using a sterile cork borer.
- Place the mycelial plug, mycelium-side down, in the center of each PDA plate (both **Imazalil**-amended and control).
- Incubate the plates at 25°C in the dark for 4-7 days.
- Measure the diameter of the fungal colony in two perpendicular directions. Subtract the initial plug diameter (5 mm) from the average diameter to determine the net mycelial growth.
- Calculate the percentage of mycelial growth inhibition for each concentration relative to the control plate:
 - $\text{Inhibition (\%)} = [(\text{Growth on Control} - \text{Growth on Amended}) / \text{Growth on Control}] \times 100$
- Determine the EC₅₀ value by performing a probit analysis or by plotting the percentage of inhibition against the log of the **Imazalil** concentration and fitting a regression curve.

Protocol 3: Molecular Characterization of Resistance

This protocol outlines the basic molecular steps to investigate the genetic basis of the observed resistance, focusing on the overexpression of the PdCYP51 gene.

Materials:

- Resistant and sensitive *P. digitatum* isolates
- Liquid Potato Dextrose Broth (PDB)
- Fungal DNA and RNA extraction kits
- PCR thermocycler and real-time PCR (qPCR) machine
- Primers for PdCYP51 gene and promoter region (to be designed based on published sequences)
- Primers for a reference/housekeeping gene (e.g., β -tubulin or actin)

- cDNA synthesis kit
- SYBR Green or other qPCR master mix
- Gel electrophoresis equipment

Methodology:

A. Fungal Culture and Nucleic Acid Extraction:

- Inoculate 50 mL of PDB with the fungal isolates and grow for 3-5 days at 25°C with shaking.
- Harvest the mycelia by filtration.
- Extract genomic DNA and total RNA from the mycelia of both resistant and sensitive isolates using appropriate commercial kits, following the manufacturer's instructions.

B. Analysis of PdCYP51 Promoter Region:

- Use PCR to amplify the promoter region of the PdCYP51 gene from the genomic DNA of both sensitive and resistant strains. Resistance is often linked to a 199 bp insertion or tandem repeats of a 126 bp unit in this region.^[9]
- Analyze the size of the PCR products using gel electrophoresis. Larger fragments in the resistant strains compared to the sensitive strain indicate the presence of insertions or repeats.

C. Gene Expression Analysis by qRT-PCR:

- Synthesize cDNA from the extracted total RNA using a reverse transcription kit.
- Perform quantitative real-time PCR (qPCR) using primers specific for the PdCYP51 gene and a reference gene.
- Analyze the qPCR data using the $\Delta\Delta C_t$ method to determine the relative fold change in PdCYP51 expression in the resistant isolate compared to the sensitive isolate. A significant increase (e.g., >10-fold) in expression is indicative of overexpression-based resistance.^[9]

Data Presentation

Quantitative data should be organized into clear tables for comparison.

Table 1: Fungicide Sensitivity Profile of *P. digitatum* Isolates

Isolate ID	Phenotype	EC ₅₀ (µg/mL)	Resistance Factor (RF) ¹
PD-WT	Sensitive	0.035	1.0
PD-R1	Resistant	1.62	46.3
PD-R2	Resistant	2.29	65.4
PD-R3	Highly Resistant	5.90	168.6

¹ Resistance Factor (RF) is calculated as the EC₅₀ of the resistant isolate divided by the EC₅₀ of the sensitive (WT) isolate. Data is representative and synthesized from published studies.[\[6\]](#)
[\[8\]](#)[\[15\]](#)

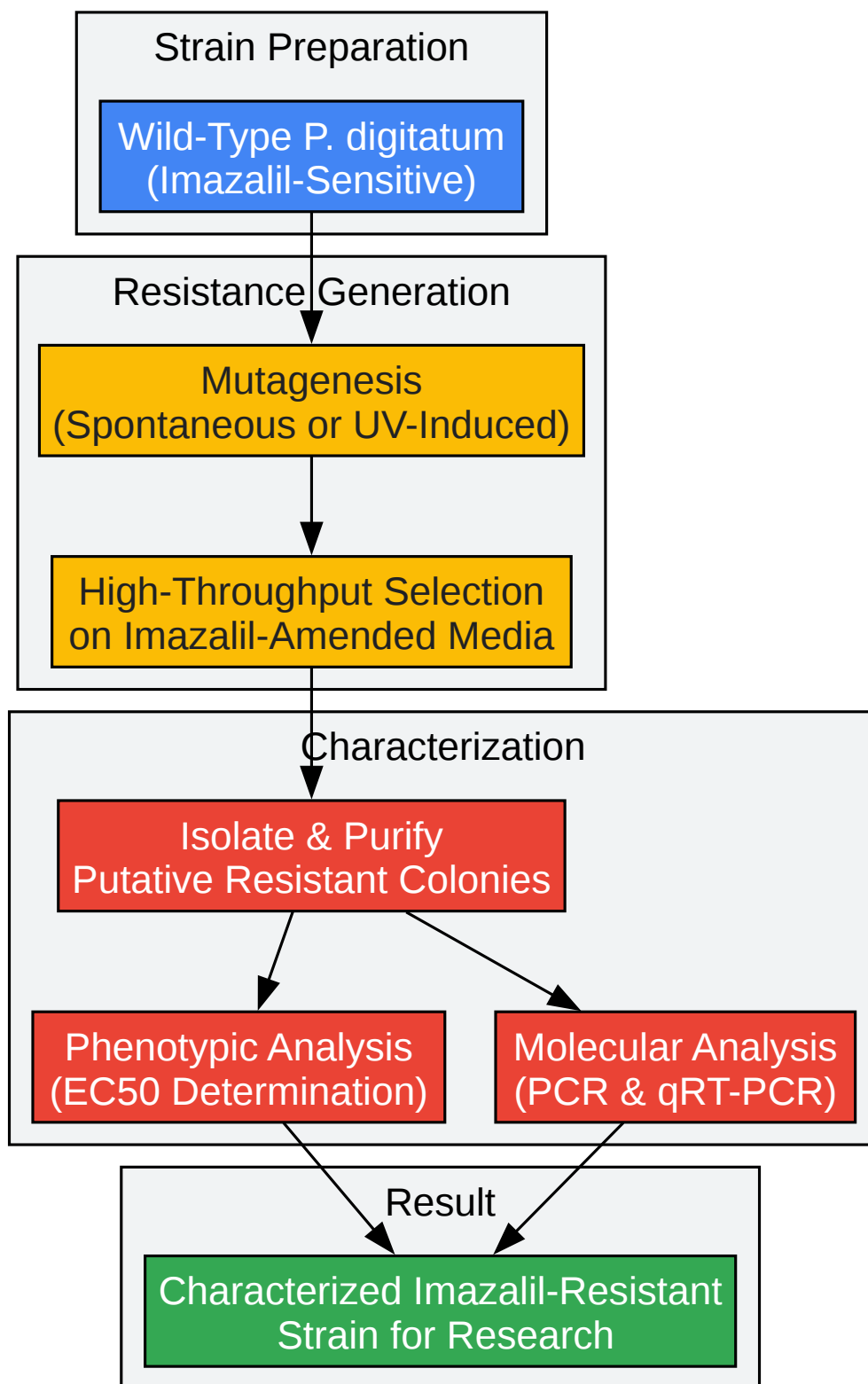
Table 2: Molecular Characterization of **Imazalil**-Resistant Isolates

Isolate ID	PdCYP51 Promoter Size	Relative PdCYP51 Gene Expression (Fold Change vs. WT)
PD-WT	~250 bp	1.0
PD-R1	~450 bp (199 bp insertion)	12.5
PD-R2	~450 bp (199 bp insertion)	15.8
PD-R3	~750 bp (5x tandem repeat)	25.2

Data is representative and based on known resistance mechanisms.[\[9\]](#)

Visualizations: Workflows and Pathways

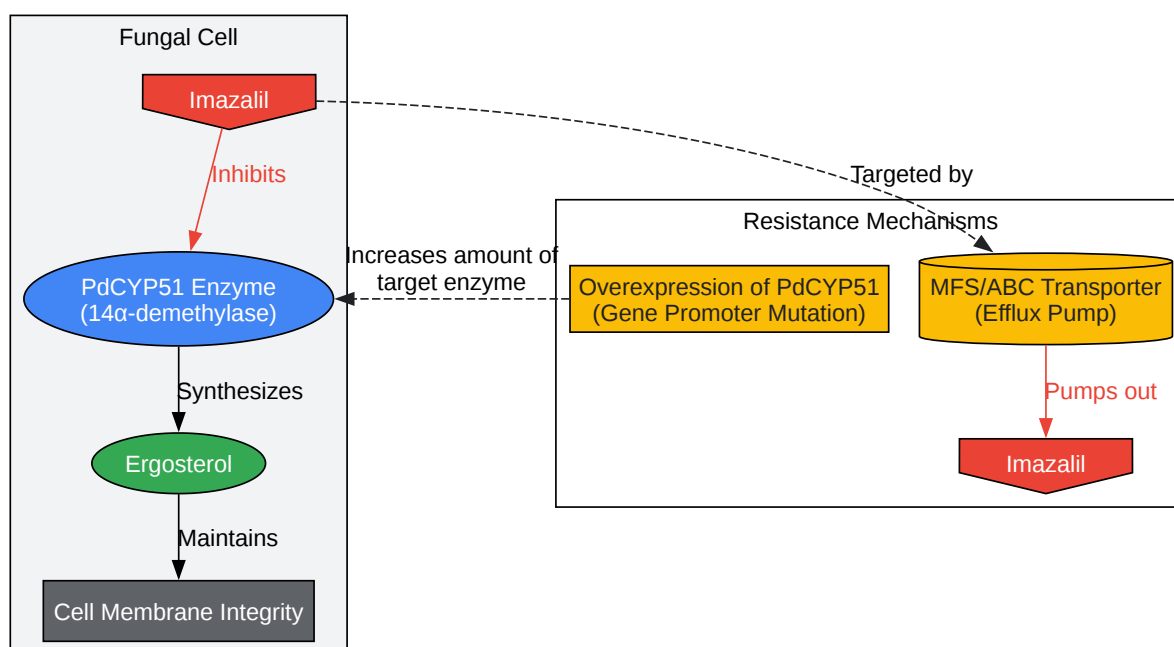
Experimental Workflow



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Caption: Workflow for developing **Imazalil**-resistant *P. digitatum*.

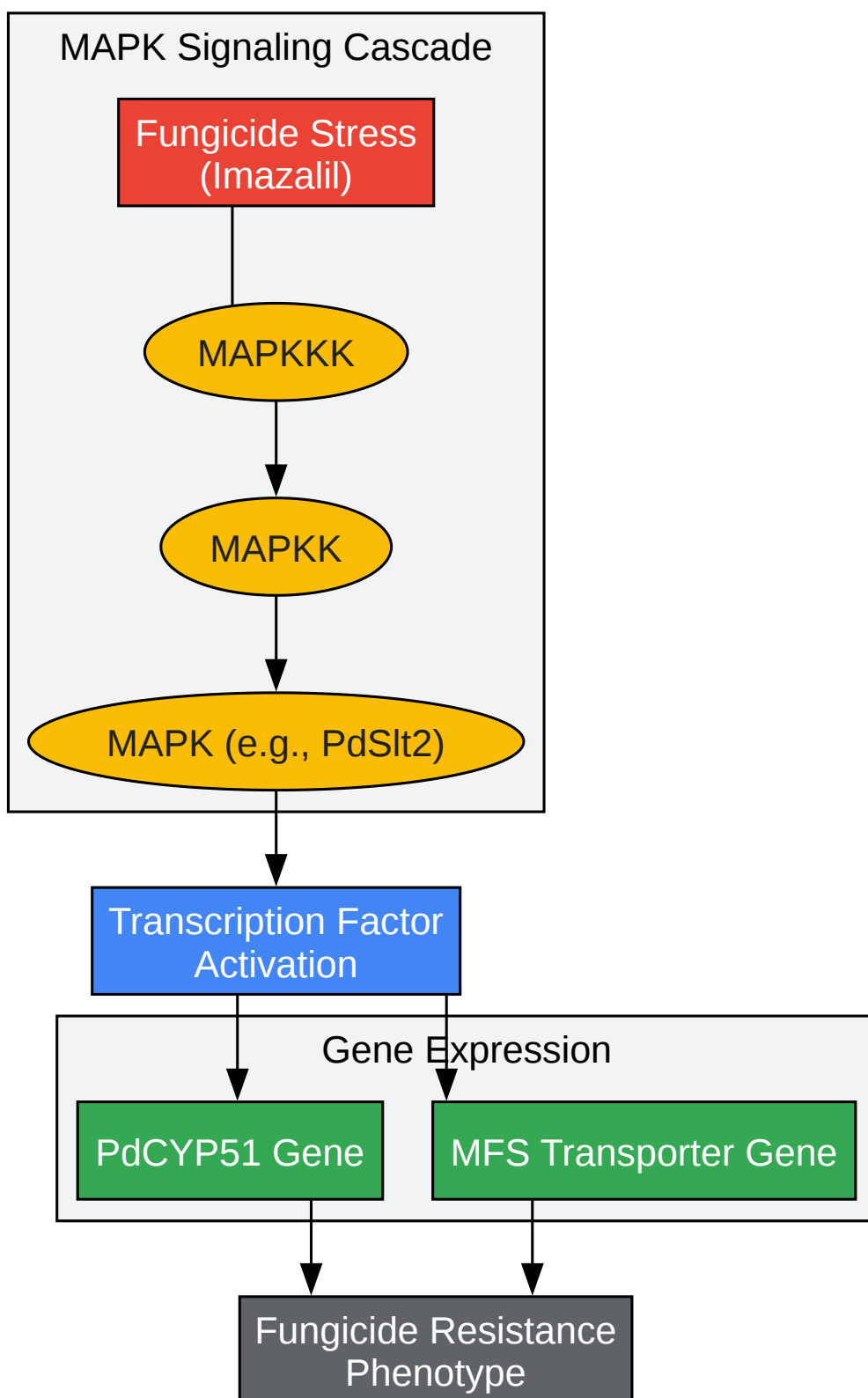
Mechanism of Imazalil Action and Resistance



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Caption: **Imazalil**'s mechanism of action and fungal resistance pathways.

Simplified Signaling Pathway for Resistance Gene Upregulation



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Caption: MAPK signaling leading to upregulation of resistance genes.

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